Inverse Agonist Efficacy: SB 258719 vs. SB-269970 vs. SB-258741 — Quantitative Functional Comparison
SB 258719 exhibits partial inverse agonist activity at constitutively active human recombinant 5-HT7(a) receptors, with a reduction in basal cAMP of -38% to -49% relative to the full inverse agonist SB-691673 [1]. In a direct head-to-head comparison study measuring cAMP accumulation in CHO cells expressing human 5-HT7a receptors, SB-258719 displayed no detectable inverse agonist activity under those specific assay conditions, whereas SB-258741 behaved as a partial inverse agonist and SB-269970 functioned as a quasi-full inverse agonist compared to the reference compound methiothepin [2]. Notably, SB-258719 antagonized the inverse agonist effect of SB-269970 in a concentration-dependent manner [2]. This functional distinction is critical: SB 258719 provides a tool to selectively block agonist-mediated signaling with minimal perturbation of constitutive receptor tone, unlike SB-269970 which actively suppresses basal signaling.
| Evidence Dimension | Inverse agonist efficacy at human recombinant 5-HT7(a) receptor (cAMP reduction) |
|---|---|
| Target Compound Data | SB 258719: -38% to -49% basal cAMP reduction (partial inverse agonist) [1]; No inverse agonist activity in CHO cell cAMP assay [2] |
| Comparator Or Baseline | SB-269970: quasi-full inverse agonist (similar Emax to methiothepin) [2]; SB-258741: partial inverse agonist [2]; SB-691673 (full inverse agonist): -62% to -73% basal cAMP reduction [1] |
| Quantified Difference | SB 258719 exhibits ~11-35 percentage points lower negative intrinsic activity than full inverse agonists [1]; SB-258719 lacks the quasi-full inverse agonist activity of SB-269970 [2] |
| Conditions | HEK-293F cells stably expressing human 5-HT7(a) receptor; cAMP signaling pathway readout [1]; CHO cells expressing human recombinant 5-HT7a receptors, cAMP accumulation assay [2] |
Why This Matters
Selecting SB 258719 over SB-269970 is essential when the experimental objective requires 5-HT7 receptor blockade without introducing the confounding variable of constitutive activity suppression.
- [1] Romero G, Pujol M, Pauwels PJ. Reanalysis of constitutively active rat and human 5-HT7(a) receptors in HEK-293F cells demonstrates lack of silent properties for reported neutral antagonists. Naunyn Schmiedebergs Arch Pharmacol. 2006;374(1):31-39. View Source
- [2] Mahé C, Loetscher E, Feuerbach D, Müller W, Seiler MP, Schoeffter P. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors. Eur J Pharmacol. 2004;495(2-3):97-102. View Source
